molecular formula C13H14 B1294624 2,3,6-Trimethylnaphthalene CAS No. 829-26-5

2,3,6-Trimethylnaphthalene

Cat. No.: B1294624
CAS No.: 829-26-5
M. Wt: 170.25 g/mol
InChI Key: UNBZRJCHIWTUHB-UHFFFAOYSA-N
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Description

2,3,6-Trimethylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄. It is a derivative of naphthalene, characterized by the presence of three methyl groups at the 2nd, 3rd, and 6th positions on the naphthalene ring. This compound is known for its aromatic properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Trimethylnaphthalene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the catalytic alkylation of naphthalene. This process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trimethylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,6-Trimethylnaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in chromatographic analysis.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its aromatic structure.

    Industry: Utilized in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,6-Trimethylnaphthalene involves its interaction with specific molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical processes. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

  • 2,3,5-Trimethylnaphthalene
  • 2,3,7-Trimethylnaphthalene
  • 2,6-Dimethylnaphthalene

Comparison: 2,3,6-Trimethylnaphthalene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to other trimethylnaphthalene isomers, it may exhibit different boiling points, melting points, and solubility characteristics .

Properties

IUPAC Name

2,3,6-trimethylnaphthalene
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InChI

InChI=1S/C13H14/c1-9-4-5-12-7-10(2)11(3)8-13(12)6-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBZRJCHIWTUHB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=C2)C)C
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Molecular Formula

C13H14
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DSSTOX Substance ID

DTXSID8061189
Record name 2,3,6-Trimethylnaphthalene
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Molecular Weight

170.25 g/mol
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Vapor Pressure

0.00252 [mmHg]
Record name 2,3,6-Trimethylnaphthalene
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CAS No.

829-26-5
Record name 2,3,6-Trimethylnaphthalene
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Record name 2,6-Trimethylnaphthalene
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Record name 2,3,6-Trimethylnaphthalene
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Record name 2,3,6-TRIMETHYLNAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical sources of 2,3,6-trimethylnaphthalene and how does its presence relate to off-flavors in food?

A: this compound can originate from both natural and anthropogenic sources. In the food industry, its presence has been linked to undesirable flavors. For example, it was identified as a potential contaminant in sea mustard, likely originating from ship paint. [] This highlights the importance of careful sourcing and storage practices to maintain food quality.

Q2: How does this compound behave in the context of oil refining and what role does it play in catalytic processes?

A: this compound is often found in complex mixtures like light cycle oil, a byproduct of petroleum refining. It is considered a challenging aromatic compound to remove during hydrodearomatization processes, which aim to reduce aromatic content and improve fuel quality. [] Researchers are actively exploring efficient catalysts and reaction conditions for its conversion to less harmful compounds.

Q3: Can you elaborate on the biodegradation potential of this compound and the factors influencing its breakdown in the environment?

A: Studies focusing on oil spill bioremediation have shown that this compound can be naturally degraded by microorganisms. [] Notably, the rate of biodegradation is influenced by the number and position of methyl groups on the naphthalene ring. This knowledge is crucial for understanding the fate of this compound in contaminated environments and for developing effective bioremediation strategies.

Q4: How does this compound interact with other chemicals and what insights can be gained from studying its photochemical reactions?

A: Research on acrylonitrile polymerization has revealed the ability of this compound to act as a photoinitiator. [] It interacts with acrylonitrile upon light exposure, triggering a chain reaction leading to polymerization. This finding provides valuable insights into the reactivity of this compound in photochemical processes and its potential applications in material science.

Q5: How do researchers analyze and quantify the presence of this compound in complex samples?

A: Advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) are employed to identify and quantify this compound within complex mixtures, such as oil seepages. [] These methods allow for precise determination of its concentration and isotopic composition, providing valuable information about its origin, maturity, and potential environmental impact.

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